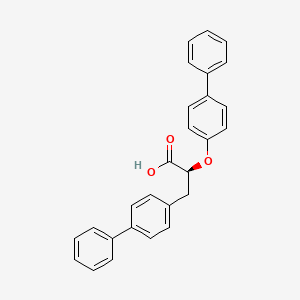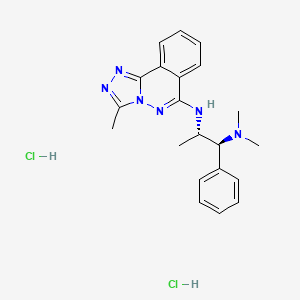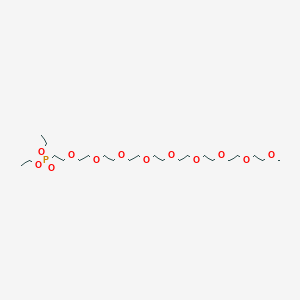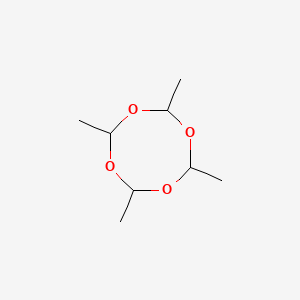
MS1943
描述
MS1943 是一种首创的口服生物利用度选择性降解增强子zeste同源物2(EZH2)的降解剂,EZH2 是一种组蛋白甲基转移酶。 它在降低各种癌细胞系中EZH2蛋白水平方面显示出巨大潜力,尤其是在三阴性乳腺癌和其他恶性肿瘤中 .
科学研究应用
MS1943 具有广泛的科学研究应用,特别是在癌症生物学和表观遗传学领域。一些关键应用包括:
癌症研究: This compound 已在抑制多种癌细胞系的生长方面显示出疗效,包括三阴性乳腺癌和淋巴瘤
作用机制
MS1943 通过选择性结合 EZH2 发挥作用,导致其泛素化并随后被蛋白酶体降解 . 这种降解过程有效地降低了细胞中 EZH2 的水平,抑制了其甲基转移酶活性并阻止了组蛋白 H3 赖氨酸 27 的三甲基化 (H3K27me3)。 H3K27me3 水平的降低导致先前被 EZH2 抑制的基因重新激活 .
准备方法
合成路线和反应条件
MS1943 的合成涉及疏水标记方法,以生成有效降低细胞中 EZH2 水平的化合物 . 详细的合成路线和反应条件为专有信息,未在公开文献中完全披露。 已知该化合物是在合成时保持对EZH2的高效力和选择性,使其优于其他甲基转移酶 .
工业生产方法
This compound 的工业生产方法没有广泛公开。通常,此类化合物是在严格的条件下生产的,以确保高纯度和一致性。 该化合物以各种数量提供用于研究目的,表明其生产规模足以满足研究需求 .
化学反应分析
反应类型
MS1943 会经历几种类型的化学反应,主要集中在其与 EZH2 的相互作用。 该化合物旨在选择性降解 EZH2,从而抑制其甲基转移酶活性 .
常用试剂和条件
This compound 降解 EZH2 涉及与靶蛋白的特定结合,导致其泛素化和随后的蛋白酶体降解。 此过程通常需要参与蛋白质降解的细胞机制的存在 .
主要形成的产物
This compound 与 EZH2 反应形成的主要产物是 EZH2 蛋白的降解形式。 这种降解有效地降低了细胞中 EZH2 的水平,导致其致癌功能被抑制 .
相似化合物的比较
MS1943 在选择性降解 EZH2 方面的能力是独一无二的,这使其有别于其他仅抑制其酶活性的 EZH2 抑制剂。一些类似的化合物包括:
塔泽美司他: 一种 EZH2 抑制剂,它可以降低 EZH2 的甲基转移酶活性,但不会降解该蛋白.
MS177: 另一种 EZH2 降解剂,具有相似的效力,但结构特性不同.
属性
IUPAC Name |
6-[6-[4-[2-[[2-(1-adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQJFXBAJJKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of MS1943?
A1: this compound functions as a PROTAC (Proteolysis-targeting chimera), specifically targeting Enhancer of zeste homolog 2 (EZH2) for degradation. [, , ]. Unlike traditional EZH2 inhibitors that block the enzyme's methyltransferase activity, this compound facilitates the degradation of the EZH2 protein itself, leading to a more complete suppression of its function [].
Q2: How does this compound compare to existing EZH2 inhibitors in terms of efficacy against lymphoma cells?
A2: Studies demonstrate that this compound exhibits superior efficacy compared to the FDA-approved EZH2 inhibitor Tazemetostat in inhibiting the proliferation of lymphoma cells, particularly in B-cell lymphoma models [, ]. This enhanced efficacy is attributed to this compound's ability to degrade EZH2, as opposed to merely inhibiting its enzymatic activity [].
Q3: Has this compound shown any synergistic effects when combined with other anti-cancer agents?
A3: Research suggests a strong synergistic effect when this compound is combined with Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor [, ]. This combination resulted in significantly enhanced cytotoxicity in B-cell lymphoma cells compared to either drug alone []. The combined treatment induced apoptosis through the miR29b-mediated p53 upregulated pathway and increased necroptotic cell death [].
Q4: Are there any specific types of lymphoma where this compound has shown particular promise?
A4: Preclinical studies indicate promising results for this compound in Burkitt's lymphoma [, ]. The combination of this compound with Ibrutinib proved to be more effective than Tazemetostat and Ibrutinib in suppressing the proliferation of Burkitt's lymphoma cells []. Furthermore, this compound in combination with Lapatinib, an EGFR/HER2 inhibitor, demonstrated potential against Burkitt’s lymphoma cells by inducing apoptosis and cell cycle arrest [].
Q5: What are the potential advantages of targeting EZH2 degradation as a therapeutic strategy in lymphoma?
A5: Targeting EZH2 degradation offers several potential advantages over traditional enzyme inhibition. By completely removing EZH2, the approach may overcome resistance mechanisms associated with residual enzymatic activity [, ]. This approach has the potential to provide a more durable response and improve treatment outcomes in lymphoma patients.
Q6: What is the current state of research on this compound, and are there any ongoing clinical trials?
A6: Currently, research on this compound is primarily preclinical, focusing on understanding its mechanism of action, efficacy, and potential synergistic effects with other anti-cancer agents. While no clinical trials are specifically mentioned in the provided research, the promising preclinical data strongly suggest the potential of this compound as a therapeutic agent for further investigation in clinical settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










